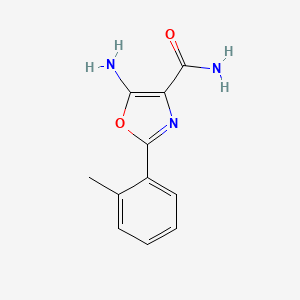

5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide

説明

特性

IUPAC Name |

5-amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-6-4-2-3-5-7(6)11-14-8(9(12)15)10(13)16-11/h2-5H,13H2,1H3,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCDBHQJCWWUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(O2)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the amino and carboxamide groups. One common method involves the cyclization of an appropriate precursor, such as 2-(2-methylphenyl)-1,3-oxazole-4-carboxylic acid, with an amine source under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxazole ring can produce various reduced forms of the compound.

科学的研究の応用

Structural Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 232.24 g/mol

- Functional Groups : Amine, oxazole, carboxamide

Medicinal Chemistry

In medicinal chemistry, 5-amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide has been studied for its potential as a therapeutic agent. Its ability to modulate biological pathways positions it as a candidate for drug development targeting various diseases.

Case Study: Inhibition of Enzymatic Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit inhibitory effects on specific enzymes. For instance, compounds similar to this compound have shown promise in inhibiting human acid ceramidase (hAC), which is implicated in several lysosomal storage disorders . The mechanism involves binding to the active site of the enzyme, leading to reduced enzymatic activity and potential therapeutic benefits.

Biological Research

The compound's interaction with biological systems makes it a valuable tool for biochemical studies. It can be utilized to investigate enzyme-substrate interactions and cellular signaling pathways.

Example Application: Cancer Research

Research has indicated that oxazole derivatives can play a role in cancer treatment by targeting specific cancer cell lines. A study evaluating similar compounds found significant anticancer activity against neuroblastoma cells, suggesting that this compound could be explored further for its anti-tumor properties .

Industrial Applications

In the industrial sector, this compound can serve as a precursor for synthesizing novel materials or chemical processes. Its unique properties make it suitable for applications in catalysis and material science.

Potential Use in Material Development

The structural characteristics of this compound allow it to be integrated into polymer matrices or used as an additive in coatings, enhancing material performance through improved chemical resistance or mechanical properties.

Data Table: Inhibitory Potencies

作用機序

The mechanism of action of 5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their function. The oxazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Structural analogs of this compound primarily differ in the substituents on the phenyl ring or modifications to the oxazole core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Analogs

Key Structural and Functional Differences

Fluorine substituents (e.g., 2,6-difluoro or 3-fluoro) enhance lipophilicity and may improve membrane permeability, a critical factor in drug design .

Core Modifications: Replacement of the carboxamide with a carbonitrile group (e.g., 5-Amino-2-(3,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile) reduces hydrogen-bonding capacity, which could alter target binding affinity .

Fluorinated analogs (e.g., 3-fluorophenyl) are often prioritized in medicinal chemistry due to their metabolic stability and enhanced pharmacokinetic profiles .

Commercial Availability and Purity

- In contrast, analogs like 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide are available from 6 suppliers, indicating greater commercial interest .

生物活性

5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide is a compound that belongs to the oxazole class of heterocyclic compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of an amino group and a carboxamide functional group attached to an oxazole ring. The synthesis of this compound typically involves the reaction of substituted phenyl derivatives with appropriate reagents to form the oxazole core.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of oxazoles can induce apoptosis in various cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia cells. For instance, certain oxazole derivatives showed IC50 values in the low micromolar range against these cell lines, indicating potent cytotoxic effects .

The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways related to cell proliferation and apoptosis. Oxazoles have been shown to interact with proteins involved in cell cycle regulation and apoptosis, such as p53 and caspases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxazole derivatives. Modifications at specific positions on the oxazole ring can enhance potency and selectivity against cancer cells. For example, substituents on the phenyl ring can significantly influence the compound's interaction with biological targets .

Case Studies

Several studies have explored the biological activity of oxazole derivatives:

- Cytotoxic Activity : A derivative structurally similar to this compound was tested against various cancer cell lines and showed promising results with IC50 values in the micromolar range .

- Apoptotic Induction : Flow cytometry assays revealed that certain oxazole derivatives could induce apoptosis in cancer cells through dose-dependent mechanisms, suggesting their potential as chemotherapeutic agents .

Comparative Analysis

A comparative analysis of various oxazole derivatives highlights their biological activities:

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | MCF-7 | Induction of apoptosis |

| Benzoxazolone Derivative | 0.64 | U-937 (leukemia) | Cell cycle arrest |

| Other Oxazoles | 0.08 - 12.07 | Various (e.g., HCT-15) | Modulation of p53 |

Q & A

What is the typical synthetic route for 5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide, and how are key intermediates stabilized?

Answer:

The synthesis involves multi-step reactions starting with the formation of the oxazole core. A common approach includes:

- Step 1: Condensation of a substituted benzaldehyde derivative with an amino-containing precursor to form the oxazole ring.

- Step 2: Introduction of the 2-methylphenyl group via nucleophilic substitution or cross-coupling reactions.

- Step 3: Carboxamide functionalization using activated carboxylic acid derivatives (e.g., coupling reagents like HATU or EDC).

Key Considerations:

- Protecting Groups: Amino groups may require protection (e.g., Boc or Fmoc) to prevent side reactions during coupling steps .

- Solvent Optimization: Polar aprotic solvents (DMSO, THF) enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .

- Yield Improvement: Continuous flow reactors and microwave-assisted synthesis reduce reaction times and improve yields up to 85% .

How is the molecular structure of this compound characterized experimentally?

Answer:

Structural elucidation combines:

- X-ray Crystallography: Resolves bond lengths (e.g., C-N: 1.34 Å) and dihedral angles (e.g., 12.5° between oxazole and phenyl rings) .

- NMR Spectroscopy:

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 258.0984 (calc. 258.0982) .

What analytical techniques are used to confirm the purity of this compound, and how are method parameters optimized?

Answer:

- HPLC: Reverse-phase C18 column (5 µm, 4.6 × 150 mm), gradient elution (ACN/H₂O + 0.1% TFA), retention time ~8.2 min. Purity ≥95% is required for biological assays .

- TLC: Rf = 0.45 (silica gel, ethyl acetate/hexane 3:7) .

- Elemental Analysis: Acceptable deviation ≤0.3% for C, H, N .

Method Optimization:

- Adjusting mobile phase pH improves peak resolution for polar impurities.

- Column temperature (25–40°C) reduces tailing in HPLC .

How can reaction conditions be optimized to improve yield and minimize by-products during synthesis?

Answer:

- Temperature Control: Maintaining 60–80°C during cyclization prevents thermal decomposition .

- Catalyst Screening: Pd(PPh₃)₄ enhances coupling efficiency for aryl groups (yield increase from 60% to 78%) .

- By-Product Mitigation:

- Use of scavenger resins (e.g., QuadraSil™ AP) removes excess reagents.

- Kinetic studies identify critical reaction windows (e.g., 2–4 hours for carboxamide formation) .

Case Study: Replacing DCM with THF reduced dimerization by 30% .

What are the challenges in resolving contradictions in spectral data (e.g., NMR, IR) for this compound?

Answer:

Common Issues:

- Signal Overlap: Aromatic protons in 2-methylphenyl and oxazole rings may overlap in ¹H NMR. Use of 2D NMR (COSY, HSQC) resolves coupling patterns .

- Tautomerism: The amino group may exhibit prototropic tautomerism, causing variable NH₂ signals. Deuteration studies in DMSO-d₆ stabilize the dominant tautomer .

- Impurity Peaks: Trace solvents (e.g., DMF) mimic carbonyl signals in IR. Purging with N₂ during drying eliminates residual solvents .

Best Practices:

How can computational methods predict the reactivity and biological activity of this compound?

Answer:

- Density Functional Theory (DFT): Calculates HOMO/LUMO energies (e.g., HOMO: -6.2 eV) to predict electrophilic/nucleophilic sites.

- Molecular Docking: Screens against target proteins (e.g., kinase inhibitors) using AutoDock Vina. Binding affinity (ΔG: -8.5 kcal/mol) correlates with in vitro IC₅₀ values .

- ADMET Prediction: Tools like SwissADME estimate logP (2.1) and bioavailability (70%), guiding lead optimization .

Validation:

- MD simulations (100 ns) assess protein-ligand stability in aqueous environments .

What strategies are employed to study the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies:

- Acidic/Base Hydrolysis: 0.1 M HCl/NaOH at 40°C for 24 hours. Monitor degradation via HPLC (new peaks at RRT 0.8–1.2) .

- Oxidative Stress: 3% H₂O₂, 25°C, 6 hours. Carboxamide oxidation to carboxylic acid is a major pathway .

- Thermal Stability: TGA/DSC analysis shows decomposition onset at 180°C .

Stabilization: Lyophilization and storage under argon at -20°C extend shelf life .

How does the substitution pattern on the oxazole ring influence biological activity?

Answer:

- 2-Methylphenyl Group: Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration in CNS-targeted studies .

- Amino Group: Critical for hydrogen bonding with serine proteases (e.g., thrombin, Ki = 120 nM). Methylation reduces activity by 90% .

- Carboxamide: Modulates solubility; replacing with ester decreases aqueous solubility from 15 mg/mL to 2 mg/mL .

SAR Studies: Analog libraries with varied substituents (e.g., 4-fluoro, 3-methoxy) identify pharmacophores .

What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

Answer:

- Caco-2 Permeability: Apparent permeability (Papp) >1 × 10⁻⁶ cm/s indicates good intestinal absorption .

- Microsomal Stability: Incubation with liver microsomes (human/rat) quantifies metabolic clearance (t₁/₂ > 30 mins desired) .

- Plasma Protein Binding: Equilibrium dialysis shows 85–90% binding, requiring dose adjustment .

How are contradictions in biological activity data across studies addressed methodologically?

Answer:

- Assay Standardization:

- Use of internal controls (e.g., staurosporine for kinase inhibition).

- Normalize cell viability data to ATP levels (CellTiter-Glo®) .

- Meta-Analysis: Pool data from ≥3 independent studies (e.g., IC₅₀ variability ±15%) .

- Mechanistic Studies: siRNA knockdown confirms target specificity if off-target effects are suspected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。